molecular formula C15H16N2O5S B5789522 Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5789522
M. Wt: 336.4 g/mol
InChI Key: GSYFWKHFAUJIKT-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is 336.07799279 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate (referred to as MTA) is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

MTA is characterized by its thiazole core, which is linked to a methoxyphenoxy group and an acetamido moiety. The molecular formula for MTA is C15H17N3O4SC_{15}H_{17}N_{3}O_{4}S, with a molecular weight of approximately 341.37 g/mol. The structure can be represented as follows:

MTA Structure C15H17N3O4S\text{MTA Structure }\quad \text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}

The biological activity of MTA is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways:

  • Enzyme Inhibition: MTA exhibits inhibitory effects on certain enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Compounds with similar thiazole structures have shown AChE inhibitory activities ranging from moderate to strong, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity: Thiazole derivatives often demonstrate antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage and may contribute to the compound's therapeutic potential .

Anticancer Activity

Several studies have evaluated the anticancer potential of MTA and related thiazole compounds:

  • Cell Viability Assays: In vitro studies using various cancer cell lines (e.g., A-431 and Jurkat cells) have shown that MTA can significantly reduce cell viability at concentrations lower than those required for standard chemotherapeutics like doxorubicin. The IC50 values indicate that MTA possesses comparable or superior potency in certain contexts .
  • Mechanistic Insights: Molecular dynamics simulations have revealed that MTA interacts with proteins involved in apoptosis pathways, enhancing its cytotoxic effects against cancer cells through modulation of Bcl-2 family proteins .

Antimicrobial Activity

Research has also indicated that MTA exhibits antimicrobial properties:

  • Antifungal and Antibacterial Tests: Preliminary studies suggest that MTA has notable antifungal activity against strains like Candida albicans and antibacterial effects against Staphylococcus aureus. These findings position MTA as a candidate for further development in treating infections caused by resistant strains .

Case Studies

  • Study on Neuroprotective Effects:
    • A recent study investigated the neuroprotective effects of MTA in a mouse model of Alzheimer's disease. Results indicated that administration of MTA improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent in neurodegeneration .
  • Evaluation of Anticancer Properties:
    • Another study focused on the anticancer efficacy of MTA against breast cancer cell lines. The results showed dose-dependent inhibition of cell proliferation, with significant induction of apoptosis observed through flow cytometry analysis .

Comparative Data Table

Biological ActivityAssay TypeResultReference
AChE InhibitionEnzyme ActivityModerate to strong
Anticancer ActivityCell Viability AssayIC50 < Doxorubicin
Antimicrobial ActivityZone of InhibitionEffective against C. albicans and S. aureus

Properties

IUPAC Name

methyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-9-13(14(19)21-3)23-15(16-9)17-12(18)8-22-11-7-5-4-6-10(11)20-2/h4-7H,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYFWKHFAUJIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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